molecular formula C13H16F3N B8175213 4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine

4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine

Cat. No.: B8175213
M. Wt: 243.27 g/mol
InChI Key: YYAPBSYELYIHDV-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine is a chemical compound characterized by the presence of fluorine atoms on both the cyclohexane and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4,4-difluorocyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-fluorobenzylamine with 4,4-difluorocyclohexanone.

    Final Product: The intermediate is then subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobenzophenone: A compound with similar fluorine substitution but different structural features.

    4-Fluorobenzylamine: Shares the benzylamine moiety but lacks the cyclohexane ring.

    4,4-Difluorocyclohexanone: Contains the cyclohexane ring with fluorine substitution but lacks the benzylamine group.

Uniqueness

4,4-Difluoro-N-(4-fluorobenzyl)cyclohexanamine is unique due to the combination of fluorine atoms on both the cyclohexane and benzylamine moieties, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-11-3-1-10(2-4-11)9-17-12-5-7-13(15,16)8-6-12/h1-4,12,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPBSYELYIHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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